molecular formula C12H12ClN3O B1488264 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402672-11-0

5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1488264
CAS No.: 1402672-11-0
M. Wt: 249.69 g/mol
InChI Key: NFDYCTSUUYQRAL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate and pyrrolidin-3-ylamine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization step, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as a biological probe for studying enzyme mechanisms and receptor binding. Its structural similarity to certain bioactive molecules allows it to be used in drug discovery and development.

Medicine: Research has indicated that this compound exhibits pharmacological properties, such as anti-inflammatory and analgesic effects. It is being explored for its potential use in treating various medical conditions.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or pharmacological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)-2-furoic acid: This compound shares the chlorophenyl group but has a different functional group, leading to different reactivity and applications.

  • 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole: This compound lacks the chlorophenyl group, resulting in different chemical properties and biological activities.

Uniqueness: 5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its combination of the chlorophenyl and pyrrolidinyl groups, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-3-1-8(2-4-10)12-15-11(16-17-12)9-5-6-14-7-9/h1-4,9,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYCTSUUYQRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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5-(4-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

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